molecular formula C18H21NO4 B2851116 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide CAS No. 2097872-69-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide

Cat. No.: B2851116
CAS No.: 2097872-69-8
M. Wt: 315.369
InChI Key: RRMCRKZCWCBVCQ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is a complex organic compound featuring a furan ring, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. One common method involves the Paal-Knorr synthesis for the furan ring, followed by the attachment of the phenyl group through a Friedel-Crafts acylation reaction. The oxane ring is then formed through a cyclization reaction, and the final carboxamide group is introduced via an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold nanoparticles can be employed to facilitate the cyclization and amidation steps, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the hydroxyl and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A simpler furan derivative with applications in polymer production.

    N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide: A structurally similar compound with a propanamide group instead of an oxane ring.

    Furan-2-yl (phenyl)methanone: Another furan derivative with potential bioactive properties

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is unique due to its combination of a furan ring, phenyl group, and oxane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-16(12-19-18(21)15-7-10-22-11-8-15)13-3-5-14(6-4-13)17-2-1-9-23-17/h1-6,9,15-16,20H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCRKZCWCBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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